![molecular formula C22H18F3N3O3S2 B2919539 2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 362501-76-6](/img/structure/B2919539.png)

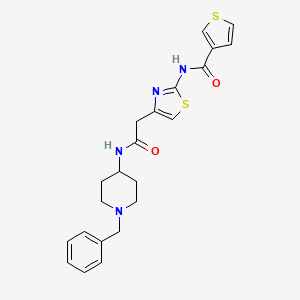

2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

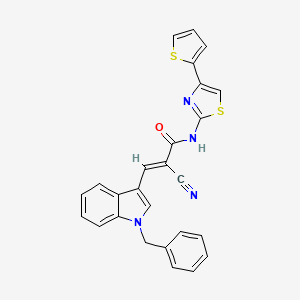

This compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, a tetrahydrothieno[3,2-d]pyrimidin-2-yl group, a thio group, and a trifluoromethylphenyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydrothieno[3,2-d]pyrimidin-2-yl group, for example, is a bicyclic structure with both a five-membered and a six-membered ring . The trifluoromethylphenyl group would add additional complexity to the structure .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the various functional groups present in its structure. For instance, the thio group could potentially undergo redox reactions, while the trifluoromethyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, which could influence its solubility and stability .Scientific Research Applications

Antitumor Activity

A study on the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, including compounds structurally related to the specified compound, found that these derivatives displayed potent anticancer activity. The compounds were tested on human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The results indicated that certain compounds exhibited activity nearly as potent as doxorubicin, a widely used chemotherapeutic agent (Hafez & El-Gazzar, 2017).

Antimicrobial and Analgesic Agents

Another study explored the synthesis of novel derivatives from natural compounds, which led to the creation of compounds with anti-inflammatory and analgesic properties. These compounds, while not the exact molecule , are structurally related, showcasing the broader potential of this chemical class in developing new therapeutic agents with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Radioligand Imaging

The compound is also structurally related to derivatives used in positron emission tomography (PET) imaging studies. For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, utilized as selective ligands for imaging the translocator protein (18 kDa) with PET, highlights the utility of such derivatives in diagnostic imaging and potential therapeutic applications (Dollé et al., 2008).

Cytotoxic Activity

Research into the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has been conducted to find new anticancer agents. These studies involve attaching different aryloxy groups to the pyrimidine ring, testing the compounds on 60 cancer cell lines, and finding appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).

Antimicrobial Activity

The synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material were also explored. These compounds displayed good antibacterial and antifungal activities comparable to reference drugs, indicating their potential as antimicrobial agents (Hossan et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N3O3S2/c1-31-17-9-5-4-8-16(17)28-20(30)19-15(10-11-32-19)27-21(28)33-12-18(29)26-14-7-3-2-6-13(14)22(23,24)25/h2-9H,10-12H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVDDKOAYVDCSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-[4-[4-(2-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine](/img/structure/B2919457.png)

![4-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2919459.png)

![5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2919461.png)

![1-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2919462.png)

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/no-structure.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2919470.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2919476.png)